[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride [4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20442314
InChI: InChI=1S/C12H18N2O.2ClH/c15-10-12(6-8-13-9-7-12)14-11-4-2-1-3-5-11;;/h1-5,13-15H,6-10H2;2*1H
SMILES:
Molecular Formula: C12H20Cl2N2O
Molecular Weight: 279.20 g/mol

[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride

CAS No.:

VCID: VC20442314

Molecular Formula: C12H20Cl2N2O

Molecular Weight: 279.20 g/mol

* For research use only. Not for human or veterinary use.

[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride -

Description

[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride is a piperidine derivative that features a piperidine ring substituted with a phenylamino group and a hydroxymethyl group. The compound is stabilized by two hydrochloric acid molecules, which enhance its solubility in water, making it suitable for various applications in scientific research and industry.

Synthesis

The synthesis of [4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride typically involves several key steps, including the formation of the piperidine ring and the introduction of the phenylamino and hydroxymethyl groups. Industrial production may utilize continuous flow reactors and automated systems to optimize yield and scalability. Reaction conditions such as temperature, pressure, and solvent choice are critical for maximizing efficiency.

Mechanism of Action

The mechanism of action for [4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride involves its interaction with biological targets such as receptors or enzymes. Upon binding to these targets, it can modulate their activity, leading to various biological effects. For example, it may influence signaling pathways or enzymatic processes relevant to therapeutic applications.

Scientific Uses

[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride has several scientific uses, primarily in research settings. It is used to study interactions with biological systems and to develop new therapeutic agents. Proper handling and storage are essential for maintaining its integrity during research applications.

Comparison with Related Compounds

Other piperidine derivatives, such as those used in the synthesis of donepezil analogues, have been studied for their acetylcholinesterase inhibition properties. These compounds often feature modifications to the piperidine ring, which can affect their biological activity .

Safety and Handling

Handling [4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride requires caution due to its potential toxicity. It is harmful if swallowed and can cause skin irritation .

Research Findings

  • Biological Activity: The compound interacts with biological targets to modulate their activity.

  • Synthetic Approaches: Continuous flow reactors and automated systems are used for efficient synthesis.

  • Comparison with Analogues: Modifications to the piperidine ring can affect biological activity, as seen in donepezil analogues .

Product Name [4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride
Molecular Formula C12H20Cl2N2O
Molecular Weight 279.20 g/mol
IUPAC Name (4-anilinopiperidin-4-yl)methanol;dihydrochloride
Standard InChI InChI=1S/C12H18N2O.2ClH/c15-10-12(6-8-13-9-7-12)14-11-4-2-1-3-5-11;;/h1-5,13-15H,6-10H2;2*1H
Standard InChIKey WIYADTPDXTZLRH-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1(CO)NC2=CC=CC=C2.Cl.Cl
PubChem Compound 155970581
Last Modified Aug 15 2024

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